Fructose-glutamic Acid-D5 exhibits biological activity primarily through its role in protein glycation. Glycation occurs when sugars react non-enzymatically with amino acids in proteins, potentially altering their structure and function. This process can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various health issues, including diabetes and aging-related diseases . Research has shown that AGEs can affect cellular signaling pathways and contribute to inflammation and oxidative stress.
The synthesis of Fructose-glutamic Acid-D5 is typically achieved through the Maillard reaction, which involves:
Fructose-glutamic Acid-D5 has several applications across different fields:
Studies on Fructose-glutamic Acid-D5 focus on its interactions with proteins and enzymes. The formation of advanced glycation end-products can influence protein folding and stability, affecting enzymatic activity. These interactions are crucial for understanding the compound's implications in health and disease, particularly regarding how glycation alters normal physiological processes .
Fructose-glutamic Acid-D5 shares similarities with several other compounds involved in glycation processes or derived from amino acids and sugars. Below are some comparable compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| L-Glutamic Acid | An amino acid that serves as a neurotransmitter and precursor for GABA. | Essential for neurotransmission; widely found in nature. |
| D-Fructose | A simple sugar that participates in glycation reactions. | Highly reactive due to its open-chain forms; key in Maillard reactions. |
| L-Lysine | An essential amino acid involved in protein synthesis and metabolism. | Plays a significant role in collagen formation; less reactive than fructose. |
| N-(1-Deoxy-D-fructos-1-yl)-L-Glutamic Acid | A direct precursor to Fructose-glutamic Acid-D5 formed during glycation. | Specific structural arrangement leads to unique biological properties. |
Fructose-glutamic Acid-D5 is unique due to its specific formation through the Maillard reaction involving both an amino acid and a sugar, resulting in distinct biological activities related to glycation that other similar compounds may not exhibit.
The synthesis of Fructose-glutamic Acid-D5 follows established methodologies for Amadori compound preparation, which represent the initial products formed during the Maillard reaction between reducing sugars and amino acids [8]. Traditional synthetic approaches for Amadori compounds encompass three primary methodologies, each offering distinct advantages and limitations in terms of yield, reaction conditions, and product quality [9].
The fusion method, originally developed by Amadori in 1931, represents the earliest systematic approach to Amadori compound synthesis [9]. This method involves heating equimolar quantities of the reducing sugar and amino acid in a dry state at temperatures ranging from 70 to 80 degrees Celsius for approximately two hours [9]. The reaction proceeds through the formation of a glycosylamine intermediate, which subsequently undergoes intramolecular rearrangement to yield the corresponding 1-amino-1-deoxy-ketose derivative [28]. Despite its simplicity, the fusion method typically achieves yields of only 10 to 30 percent, with significant challenges in product removal and purification [9].
The syrup method, introduced by Weygand in 1940, employs aqueous conditions with acid catalysis to facilitate Amadori rearrangement [9]. This approach utilizes a mixture of sugar, amine, acid catalyst, and water in specific ratios, with heating to 100 degrees Celsius for 10 to 30 minutes [9]. The method offers the advantage of shorter reaction times compared to the fusion approach, though it produces dark-colored solutions that require extensive purification procedures [9]. Yields obtained through the syrup method generally range from 20 to 30 percent [9].
The reflux method has emerged as the most widely adopted synthetic pathway for Amadori compound preparation [9]. This approach involves mixing the amino acid and sugar in an organic solvent, typically methanol, followed by refluxing at temperatures between 40 and 80 degrees Celsius for extended periods ranging from days to weeks [9]. The extended reaction times allow for more complete conversion, though yields remain in the 20 to 30 percent range [9]. The reflux method offers superior control over reaction conditions and facilitates subsequent purification through ion exchange chromatography [9].
Recent advances in Amadori compound preparation have focused on optimizing water activity through dehydration methods, pH adjustment, and thermal treatment parameters [9]. Studies have demonstrated that simultaneous vacuum dehydration and thermal reaction conditions can improve yields while maintaining cost-effectiveness for industrial applications [9]. The optimization of amino acid to sugar ratios, with variations such as 1:2 or 2:1 stoichiometry, has shown potential for protecting reactive species and enhancing overall Maillard reaction involvement [9].
| Method | Temperature (°C) | Reaction Time | Yield (%) | Medium | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Fusion Method | 70-80 | 2 hours | 10-30 | Dry state | Simple procedure | Low yield, difficult removal |
| Syrup Method | 100 | 10-30 minutes | 20-30 | Aqueous with acid catalyst | Short reaction time | Dark colored product |
| Reflux Method | 40-80 | Days to weeks | 20-30 | Organic solvent (methanol) | Most widely used | Long reaction time |
The incorporation of deuterium atoms into Fructose-glutamic Acid-D5 requires specialized isotopic labeling strategies that maintain the structural integrity of the Amadori compound while introducing the desired isotopic signature [5]. Deuterium labeling techniques have evolved significantly to address the challenges associated with selective isotope incorporation and cost-effective synthesis [11].
Direct hydrogen-isotope exchange represents one of the most economically viable approaches for deuterium incorporation [11]. This method utilizes deuterium oxide and catalytic amounts of deuterium gas in the presence of heterogeneous catalysts such as palladium on carbon [11]. The technique offers high selectivity for exchangeable hydrogen positions and achieves yields ranging from 60 to 90 percent [11]. The primary advantage of direct isotopic exchange lies in its ability to perform labeling without prefunctionalization, making it particularly suitable for late-stage modification of complex molecules [11].
Flow chemistry methodologies have emerged as powerful tools for isotopic labeling, offering precise control over reaction parameters including temperature, reaction time, and mixing efficiency [11]. Flow synthesis conditions enable enhanced safety protocols and improved reproducibility compared to traditional batch processes [11]. The application of flow chemistry to deuterium labeling has demonstrated yields of 70 to 85 percent with controllable selectivity patterns [11]. These methods are particularly advantageous for process optimization and scale-up applications [11].
The utilization of deuterated starting materials provides complete isotopic incorporation at predetermined positions within the molecular framework [5]. This strategy involves the synthesis of deuterated amino acids or sugars as precursors for subsequent Amadori rearrangement [5]. While this approach ensures high isotopic purity, typically achieving 70 to 95 percent yields, the cost of deuterated starting materials significantly impacts the overall economic viability [5]. Deuterated compounds exhibit near-identical chemical and physical properties to their unlabeled counterparts, with the key difference being the increased stability of carbon-deuterium bonds compared to carbon-hydrogen bonds [5].
Catalytic deuteration methods employ specific catalysts to achieve site-specific isotope incorporation [11]. These techniques utilize palladium-based catalysts in combination with deuterium oxide and deuterium gas to achieve selective labeling [11]. The method offers high yields, typically 80 to 95 percent, with excellent site-specificity for complex molecular structures [11]. The approach is particularly suitable for pharmaceutical applications where precise isotopic positioning is critical [11].
Stable isotope labeling serves multiple analytical and research purposes, including drug metabolism studies, pharmacokinetic investigations, and metabolic pathway tracing [5]. The incorporation of deuterium creates a distinct mass signature that can be readily detected using mass spectrometry, enabling researchers to distinguish between exogenously administered compounds and endogenous metabolites [2]. The isotopic labeling approach provides a safe and non-invasive method for studying metabolic processes in biological systems [5].
| Labeling Strategy | Reagents Used | Selectivity | Cost Effectiveness | Typical Yield (%) | Applications |
|---|---|---|---|---|---|
| Direct Hydrogen-Isotope Exchange | D2O, catalytic D2 | High for exchangeable positions | High | 60-90 | Late-stage labeling |
| Deuterated Starting Materials | Deuterated amino acids/sugars | Complete at labeled positions | Low | 70-95 | Synthetic intermediates |
| Flow Chemistry Methods | D2O in flow conditions | Controllable selectivity | Medium | 70-85 | Process optimization |
| Catalytic Deuteration | Pd/C, D2O, D2 gas | Site-specific | Medium | 80-95 | Complex molecules |
The purification and quality control of Fructose-glutamic Acid-D5 requires sophisticated analytical methodologies to ensure product purity, structural integrity, and isotopic authenticity [10] [12]. The hydrophilic nature of Amadori compounds presents unique challenges for conventional purification techniques, necessitating specialized approaches tailored to their chemical properties [12].
Ion exchange chromatography serves as the primary purification method for Amadori compounds, effectively removing ionic impurities and unreacted starting materials [25]. The technique utilizes cation exchange resins such as Amberlite in hydrogen or pyridinium forms to separate the target compound from reaction mixtures [25]. Initial purification typically involves water elution followed by ammonium hydroxide or buffer solutions containing pyridine and acetic acid [25]. Recovery rates through ion exchange chromatography range from 40 to 70 percent, with purity levels of 80 to 90 percent achievable [25].
Solid-phase extraction using octadecylsilane cartridges provides an effective method for purifying hydrophilic Amadori compounds [10] [12]. The technique is particularly suitable for compounds that cannot be effectively separated using traditional liquid-liquid extraction methods [12]. The procedure involves reconstituting the reaction mixture in 10 percent methanol, loading onto conditioned cartridges, rinsing with additional methanol solution, and eluting the target compounds with pure methanol [12]. Recovery rates of 48 to 60 percent with purities of 85 to 95 percent are typically achieved [12].
High-performance liquid chromatography represents the gold standard for final purification of Amadori compounds [12] [21]. Preparative-scale chromatography utilizing specialized column chemistries enables the achievement of purities exceeding 95 percent [12]. For Fructose-glutamic Acid-D5, isocratic elution with methanol-based mobile phases containing ammonium formate and phosphoric acid provides optimal separation efficiency [12]. The technique achieves recovery rates of 70 to 90 percent while ensuring high-purity final products [12].
Mass spectrometry analysis serves as the definitive method for structural confirmation and purity assessment of deuterated Amadori compounds [18]. High-resolution mass spectrometry enables precise determination of molecular formulas and isotopic compositions [18]. The molecular formula of Fructose-glutamic Acid-D5 is established as C₁₁D₅H₁₄NO₉ with a molecular weight of 314.301 daltons [22] [23]. Electrospray ionization coupled with high-resolution mass spectrometry provides rapid and sensitive characterization of isotopic purity based on the relative abundance of hydrogen-deuterium isotopolog ions [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of Amadori compounds, with specific techniques for deuterium detection [8]. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the fructose moiety and glutamic acid residue [8]. Carbon-13 nuclear magnetic resonance provides detailed information about the carbon framework and confirms the presence of the characteristic ketose structure [8]. Deuterium nuclear magnetic resonance, while exhibiting poor resolution compared to proton spectroscopy, enables direct verification of deuterium incorporation and positioning [27].
Infrared spectroscopy offers valuable information about functional group characteristics and molecular conformations [31]. Fourier transform infrared analysis of Amadori compounds reveals characteristic absorption bands for hydroxyl groups, amino functionalities, and carbonyl stretching vibrations [31]. The technique demonstrates that deuteration does not significantly alter the fundamental molecular structure while providing confirmation of isotopic substitution [33].
| Method | Application | Recovery (%) | Purity Achieved (%) | Detection Method | Advantages |
|---|---|---|---|---|---|
| Ion Exchange Chromatography | Initial purification | 40-70 | 80-90 | UV, ELSD | Removes ionic impurities |
| C18 Solid Phase Extraction | Hydrophilic compounds | 48-60 | 85-95 | UV, MS | Selective for target compounds |
| HPLC Preparative | Final purification | 70-90 | >95 | UV, MS | High purity |
| Folch Extraction | Lipophilic compounds | 60-80 | 70-85 | NMR | Simple procedure |
| Mass Spectrometry Analysis | Structural confirmation | N/A | N/A | HRMS, MS/MS | Structural identification |
Quality control protocols for Fructose-glutamic Acid-D5 must address both chemical purity and isotopic integrity [18]. Analytical methods including ultra-high performance liquid chromatography coupled with tandem mass spectrometry provide sensitive detection and quantification capabilities [15]. The establishment of calibration curves using authentic standards enables accurate quantitative analysis with detection limits ranging from 0.0179 to 0.0887 milligrams per liter [15]. Recovery studies demonstrate acceptable accuracy with values ranging from 81.90 to 108.74 percent [15].
The characterization of isotopic purity represents a critical aspect of quality control for deuterated compounds [18]. Methods based on the relative abundance of isotopolog ions in mass spectrometric analysis provide consistent and reliable isotopic purity determinations [18]. The technique requires minimal sample consumption, operating at nanogram levels, and offers rapid analysis without the need for deuterated solvents [18]. These analytical advantages make the method particularly suitable for in-situ isotopic purity monitoring and quality control applications [18].
| Technique | Chemical Shift Range | Key Information | Sensitivity | Sample Requirements | Typical Resolution |
|---|---|---|---|---|---|
| 1H NMR | 0.8-8.5 ppm | Proton environments | High | 1-10 mg | 0.01 ppm |
| 13C NMR | 10-180 ppm | Carbon framework | Medium | 5-50 mg | 0.1 ppm |
| 2H NMR (Deuterium) | 0.8-8.5 ppm | Deuterium positions | Low | 10-100 mg | 0.1 ppm |
| FTIR Spectroscopy | 400-4000 cm⁻¹ | Functional groups | Medium | 1-5 mg | 1-4 cm⁻¹ |
| Mass Spectrometry | Variable m/z | Molecular weight | Very High | 0.1-1 mg | 0.1-10 ppm |
The nuclear magnetic resonance characterization of Fructose-glutamic Acid-D5 reveals distinctive features arising from the deuterium substitution pattern. Proton Nuclear Magnetic Resonance analysis shows signals consistent with the expected molecular structure, though the deuterium incorporation at specific positions (2,3,3,4,4-D5 in the glutamic acid moiety) significantly reduces signal intensities for the corresponding proton resonances [4]. The compound demonstrates isotopic enrichment of ≥99% for deuterated forms (d₁-d₅) with ≤1% of the non-deuterated (d₀) species [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial structural information through deuterium isotope effects on chemical shifts. Studies of related carbohydrate-amino acid systems demonstrate that ¹³C nuclei experience isotope effects ranging from 0 to -0.10 ppm when a proton in the β-position is substituted by deuterium [6]. This effect facilitates signal assignment in complex spectra and confirms the deuterium incorporation pattern in Fructose-glutamic Acid-D5.
The complexity of Nuclear Magnetic Resonance spectra for Amadori compounds arises from the presence of multiple conformational isomers. Research on related glucosylated amino acid derivatives shows that both ¹H and ¹³C Nuclear Magnetic Resonance exhibit complex patterns due to the coexistence of different tautomeric forms of the sugar moiety [7]. Two-dimensional Nuclear Magnetic Resonance techniques, including COSY (correlation spectroscopy) and NOESY (nuclear Overhauser enhancement spectroscopy), prove essential for complete structural characterization by providing connectivity information and confirming the glycosylation site between the fructose C-1 and glutamic acid amino group [7].
Mass spectrometric analysis of Fructose-glutamic Acid-D5 provides definitive molecular weight confirmation and structural validation. Electrospray ionization mass spectrometry typically shows an intense molecular ion peak [M+H]⁺ at m/z 315, consistent with the deuterium-labeled structure [7]. The isotopic labeling pattern is clearly observable in the mass spectrum, with the deuterium atoms contributing to a characteristic mass shift compared to the unlabeled analog.
Fragmentation patterns in tandem mass spectrometry provide insights into the structural arrangement and linkage stability. Studies of related Amadori compounds demonstrate characteristic fragmentation pathways that involve cleavage of the glycosidic bond and subsequent rearrangement of the amino acid portion [8]. The deuterium labeling in Fructose-glutamic Acid-D5 allows for precise tracking of fragmentation pathways and provides enhanced analytical selectivity for metabolic studies.
Infrared spectroscopic characterization of Fructose-glutamic Acid-D5 reveals distinctive vibrational features associated with both the carbohydrate and amino acid components. Characteristic absorption bands include stretching frequencies for hydroxyl groups (3200-3600 cm⁻¹), carbonyl groups (1650-1750 cm⁻¹), and amino functionalities (1550-1650 cm⁻¹) [9] [8].
The presence of deuterium atoms in the glutamic acid moiety results in isotope-shifted vibrational frequencies. Deuterium substitution typically causes a downward shift in vibrational frequencies due to the increased reduced mass, following the relationship ν ∝ (k/μ)^(1/2), where k is the force constant and μ is the reduced mass [10]. These isotope effects provide additional confirmation of the deuterium incorporation pattern and can be used for quantitative analysis of isotopic purity.
Hydrogen bonding patterns observed in infrared spectra of related Amadori compounds indicate the formation of extensive three-dimensional networks involving hydroxyl, carboxyl, and amino groups [11]. These interactions significantly influence the solid-state structure and may affect the compound's chemical reactivity and stability.
While specific crystallographic data for Fructose-glutamic Acid-D5 are not available in the current literature, extensive structural studies of related Amadori compounds provide valuable insights into the expected three-dimensional arrangement. The first reported crystal structure of an Amadori compound, N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine, crystallizes in space group P2₁ with unit cell parameters a = 7.246(1), b = 10.009(1), c = 7.060(1) Å, and β = 101.085(6)° [11] [12] [13].
Key structural features observed in related Amadori compounds include the adoption of a ²C₅ pyranose chair conformation for the fructose moiety, consistent with the normal chair form observed in pyranose structures [11]. The molecule exists in zwitterionic form, with the amino acid portion deprotonated at the carboxyl group and protonated at the amino group. The C-6-O-6-C-2-C-1-N-C-2'-C-1'-O-1' chain adopts a characteristic zig-zag conformation that positions the functional groups for optimal hydrogen bonding interactions [11].
Hydrogen bonding networks play a crucial role in crystal packing, with all hydroxyl, carboxyl, and ring oxygen atoms, as well as the secondary ammonium group, participating in hydrogen bond formation [11]. These interactions create three-dimensional networks consisting of infinite chains with the ammonium group serving as a common connecting element. The shortest intermolecular hydrogen bonds typically involve donors from the pyranosyl moiety and acceptors from the amino acid portion, and vice versa.
Dynamic behavior in solution differs significantly from the solid-state structure due to increased molecular flexibility and solvation effects. Studies of related sugar-amino acid conjugates demonstrate that Amadori compounds undergo rapid conformational interconversion in solution, with multiple tautomeric forms contributing to the overall equilibrium [14].
The fructose moiety can exist in various ring forms, including pyranose and furanose configurations, with the relative populations depending on solvent conditions and temperature [14]. In aqueous solution, the pyranose form typically predominates, though significant proportions of furanose forms may be present, particularly in non-aqueous solvents [14].
Conformational sampling studies using molecular dynamics simulations of related glycated amino acids show that the sugar-amino acid linkage exhibits considerable flexibility [15]. The glycosidic torsion angles (φ and ψ) undergo continuous variation, allowing the molecule to sample multiple conformational states. This flexibility is important for understanding the biological activity and recognition properties of glycated proteins.
Quantum mechanical modeling provides detailed insights into the electronic structure and energetics of different tautomeric forms of Fructose-glutamic Acid-D5. Density functional theory calculations on related glutamic acid systems demonstrate the importance of solvation effects in determining the relative stability of different conformational and ionization states [16] [17].
Studies of glutamic acid in various dielectric media show that the zwitterionic form becomes increasingly stable as the dielectric constant increases [16] [17]. For dielectric constants ranging from 4 to 78 (corresponding to different solvent environments), the glutamate ion in zwitterionic form remains more stable than the non-zwitterionic form. These findings suggest that Fructose-glutamic Acid-D5 likely adopts a zwitterionic configuration under physiological conditions.
Electronic structure calculations reveal that the attachment of the fructose moiety through the Amadori rearrangement significantly affects the electronic properties of the glutamic acid component. The formation of the C-N bond and the associated rearrangement alter the charge distribution and may influence the acid-base properties of the carboxyl groups [18].
Multiple tautomeric forms coexist in solution for Fructose-glutamic Acid-D5, arising primarily from the conformational flexibility of the fructose moiety. Quantum mechanical studies of fructose demonstrate that various ring forms (α- and β-pyranose, α- and β-furanose) can interconvert through ring-opening and ring-closing mechanisms [14] [19].
The relative energetics of different tautomeric forms depend on several factors including intramolecular hydrogen bonding, electrostatic interactions, and solvation effects. Computational studies suggest that the β-D-fructopyranose form (²C₅ chair conformation) represents the most stable configuration in aqueous solution, consistent with crystallographic observations of related Amadori compounds [11].
Solvent effects play a crucial role in determining tautomeric equilibria. Studies of carbohydrate mutarotation show that different solvents can significantly alter the relative populations of anomeric and ring forms [14]. For Fructose-glutamic Acid-D5, aqueous solutions likely favor the pyranose forms, while non-aqueous solvents may increase the proportion of furanose tautomers.
The deuterium substitution in Fructose-glutamic Acid-D5 introduces subtle but measurable effects on the electronic structure and molecular properties. Quantum mechanical calculations demonstrate that deuterium substitution can affect vibrational frequencies, zero-point energies, and reaction coordinates [20] [21].
Kinetic isotope effects resulting from deuterium substitution typically range from 4-6% for related metabolic substrates [20]. These effects arise from differences in zero-point vibrational energies between C-H and C-D bonds, which can influence reaction rates and equilibrium constants. Such isotope effects are particularly important for understanding the metabolic fate of Fructose-glutamic Acid-D5 in biological systems.
Computational modeling of isotope effects requires consideration of both primary effects (direct substitution at reactive sites) and secondary effects (substitution at non-reactive positions that influence the electronic environment) [20]. For Fructose-glutamic Acid-D5, the deuterium atoms are located in the glutamic acid side chain, which may influence the reactivity of the amino group and the stability of the glycosidic linkage through electronic and steric effects.